molecular formula C24H23NO5 B11397748 N-(3-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(3-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11397748
M. Wt: 405.4 g/mol
InChI Key: UOOMAAVNBQKXQR-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of furochromenyl derivatives

Preparation Methods

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves a multicomponent reaction. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are possible due to the presence of aromatic rings.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding acids and alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-[(3-METHOXYPHENYL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE can be compared with other furochromenyl derivatives and similar compounds. Some similar compounds include:

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C24H23NO5/c1-13-12-29-22-15(3)23-19(9-18(13)22)14(2)20(24(27)30-23)10-21(26)25-11-16-6-5-7-17(8-16)28-4/h5-9,12H,10-11H2,1-4H3,(H,25,26)

InChI Key

UOOMAAVNBQKXQR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC(=CC=C4)OC)C)C

Origin of Product

United States

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